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Compound of Interest

Compound Name: AZD-8055

Cat. No.: B1683969

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use
of AZD-8055, a potent and selective dual mMTORC1 and mTORC?2 inhibitor, in preclinical in vivo
mouse models. The information is intended to guide researchers in designing and executing
robust studies to evaluate the anti-tumor efficacy of AZD-8055.

Mechanism of Action

AZD-8055 is an ATP-competitive inhibitor of the mammalian target of rapamycin (INMTOR)
kinase.[1] It targets both mTOR Complex 1 (nTORC1) and mTOR Complex 2 (MTORC2),
which are crucial regulators of cell growth, proliferation, survival, and metabolism.[1][2] By
inhibiting both complexes, AZD-8055 can overcome the feedback activation of Akt signaling
often observed with mTORC1-specific inhibitors like rapamycin.[2][3] The inhibition of mMTORC1
leads to the dephosphorylation of its downstream effectors, 4E-BP1 and S6K1, resulting in
reduced protein synthesis and cell cycle arrest.[4][5] The inhibition of MTORC2 prevents the
phosphorylation and activation of Akt at Serine 473, further contributing to the anti-proliferative
and pro-apoptotic effects of the compound.[3][5]

MTOR Signaling Pathway Inhibition by AZD-8055
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Caption: Inhibition of MTORC1 and mTORC2 by AZD-8055.

In Vivo Efficacy Data
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AZD-8055 has demonstrated significant dose-dependent anti-tumor activity in a variety of
human tumor xenograft models in mice. The route of administration is typically oral gavage.[1]

[3]

Table 1: Dose-Dependent Tumor Growth Inhibition with
AZD-8055
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20 Once Dally - Inhibition/Reg  [3][6]
(QD) :
ression
Pharmacokinetics

Pharmacokinetic studies in mice have shown that AZD-8055 is rapidly absorbed following oral

administration.[8]

Table 2: Pharmacokinetic Parameters of AZD-8055 in
Mice

Parameter Value Conditions Reference

Tmax (Time to

maximum ~0.25 - 0.5 hours Single oral or i.p. dose  [8][9]
concentration)
Half-life (t1/2) ~2 hours Single oral dose [8]

Experimental Protocols
AZD-8055 Formulation for Oral Administration

Two common formulations for administering AZD-8055 to mice via oral gavage are provided
below.

Formulation 1: Captisol-based[3]
e Dissolve AZD-8055 in Captisol (a modified cyclodextrin).
 Dilute the solution to a final Captisol concentration of 30% (w/v) with sterile water.

» The final drug concentration should be calculated based on the desired dosage and an
administration volume of 0.1 mL per 10 g of body weight.

Formulation 2: HPMC/Tween 80-based[7][10]
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Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween

80 in sterile water.

Add the required amount of AZD-8055 powder to the vehicle.

Sonicate the suspension and stir overnight to ensure homogeneity.

Administer a volume of 0.1 mL per 10 g of body weight.

In Vivo Xenograft Study Protocol

This protocol outlines a general workflow for assessing the anti-tumor efficacy of AZD-8055 in

a subcutaneous xenograft mouse model.
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Caption: General experimental workflow for an in vivo xenograft study.

© 2025 BenchChem. All rights reserved. 7/10

Tech Support


https://www.benchchem.com/product/b1683969?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Detailed Steps:

e Animal Models: Use immunodeficient mice (e.g., nude or SCID) for human tumor xenografts.
[3][11] All animal procedures should be approved by the institution's animal care and use
committee.

e Tumor Cell Implantation: Inject tumor cells (e.g., 1-10 million cells in sterile PBS or Matrigel)
subcutaneously into the flank of each mouse.[7]

e Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with
calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

e Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize
the mice into treatment and control groups.

e Drug Administration: Administer AZD-8055 or vehicle control via oral gavage at the desired
dose and schedule (e.g., once or twice daily).[3]

e Monitoring: Continue to monitor tumor volume and body weight throughout the study to
assess efficacy and toxicity.

o Endpoint: At the end of the study (based on tumor size limits or a predetermined time point),
euthanize the mice and collect tumors and other tissues for further analysis.

e Pharmacodynamic Analysis: To confirm target engagement, tumors can be collected at
specific time points after the final dose for analysis of downstream mTOR pathway markers
(e.g., p-Akt, p-S6) by Western blot or immunohistochemistry.[3]

Pharmacodynamic Analysis Protocol

» Tissue Collection: Euthanize mice at various time points after a single or final dose of AZD-
8055 (e.g., 20 minutes, 1, 8, 16, 24 hours).[3] Immediately excise tumors and snap-freeze
them in liquid nitrogen or place them in a suitable lysis buffer.

e Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard
lysis buffer containing protease and phosphatase inhibitors.

e Western Blotting:
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o Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

o Block the membrane and probe with primary antibodies against total and phosphorylated
forms of mTOR pathway proteins (e.g., Akt, S6, 4E-BP1).

o Incubate with a corresponding secondary antibody and visualize the protein bands using
an appropriate detection system.

o Quantify band intensities to determine the extent of target inhibition.

Safety and Tolerability

In preclinical mouse studies, AZD-8055 has been generally well-tolerated at efficacious doses.
[1] However, as with any therapeutic agent, it is important to monitor for signs of toxicity, such
as weight loss, changes in behavior, or other adverse effects. In some pediatric preclinical
models, toxicity was observed, highlighting the importance of careful monitoring in different
genetic contexts.[11] A transient, modest increase in blood glucose has also been noted in
mice treated with AZD-8055.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [AZD-8055 Application Notes and Protocols for In Vivo
Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC4196715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4196715/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3461162/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116937/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4304209/
https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/product/b1683969#azd-8055-dosage-for-in-vivo-mouse-models
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1683969?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

